(r)-3-(p-Benzyloxyphenyl)-beta-alanine
Overview
Description
®-3-(p-Benzyloxyphenyl)-beta-alanine is a compound of interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(p-Benzyloxyphenyl)-beta-alanine typically involves the use of starting materials such as p-benzyloxybenzaldehyde and beta-alanine. One common synthetic route includes the following steps:
Condensation Reaction:
p-Benzyloxybenzaldehyde is condensed with beta-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield ®-3-(p-Benzyloxyphenyl)-beta-alanine.
Industrial Production Methods
Industrial production of ®-3-(p-Benzyloxyphenyl)-beta-alanine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(p-Benzyloxyphenyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenylalanine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenylalanine derivatives.
Substitution: Various substituted phenylalanine compounds.
Scientific Research Applications
®-3-(p-Benzyloxyphenyl)-beta-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(p-Benzyloxyphenyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity to enzymes and receptors. The beta-alanine moiety is involved in various metabolic processes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- DL-β-(p-Benzyloxyphenyl)alanine
- 4-Benzyloxyphenylacetic acid
- 2-(4-Benzyloxyphenyl)ethanol
Uniqueness
®-3-(p-Benzyloxyphenyl)-beta-alanine is unique due to its specific stereochemistry and the presence of both a benzyloxy group and a beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMAXQPPKRFPS-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-77-6 | |
Record name | 218608-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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